8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one
Overview
Description
4-(4-Morpholinyl)aniline is used in the preparation of central nervous system (CNS) active agents. It’s also used in the color developing process in photographs .
Physical and Chemical Properties This compound has a molecular formula of C10H14N2O and a molecular weight of 178.235 g/mol . It’s soluble in chloroform and ethyl acetate .
Scientific Research Applications
Inhibition in Biological Models
8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one, as an inhibitor of mammalian phosphatidylinositol 3-OH kinase, was tested in Caenorhabditis elegans. It significantly induced both dauer formation and thermotolerance, and treatment of adult worms resulted in a small but significant increase in lifespan, suggesting its role in stress resistance and longevity pathways (Babar et al., 1999).
Antiplatelet and Antithrombotic Effects
The compound has shown potential in the synthesis and biological evaluation of antiplatelet 2-morpholinylchromones. Modification led to the discovery of potent inhibitors of ADP-induced platelet aggregation and prevention of platelet-dependent thrombus formation in dogs, highlighting its potential for antithrombotic applications (Morris et al., 1993).
Chemical Reactions and Synthesis
Its reactions under specific conditions have been documented, such as with nonacarbonyldiiron, pentacarbonyliron, or hexacarbonylmolybdenum, showing diverse chemical behavior and utility in synthetic chemistry (Nitta et al., 1985).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Antiarrhythmic and Local Anesthetic Activities
Certain derivatives have shown local anesthetic activity superior to lidocaine and antiarrhythmic activity comparable to quinidine, indicating potential for medical application in these areas (Longobardi et al., 1990).
Safety And Hazards
properties
IUPAC Name |
8-(4-aminophenyl)-2-morpholin-4-ylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-14-6-4-13(5-7-14)15-2-1-3-16-17(22)12-18(24-19(15)16)21-8-10-23-11-9-21/h1-7,12H,8-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMIBOGGXMBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648967 | |
Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one | |
CAS RN |
942289-87-4 | |
Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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